3-[(3,4-dichlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a pyrano, thieno, triazolo, and pyrimidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one structure, followed by the introduction of the 3,4-dichlorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives
Scientific Research Applications
Chemistry
In chemistry, 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is studied for its unique structural properties and reactivity. Researchers may explore its potential as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology
In the field of biology, this compound could be investigated for its potential biological activity. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicine, 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one could be explored for its therapeutic potential. Researchers may investigate its efficacy and safety as a treatment for various diseases, including cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could result from binding to these targets, altering their activity, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include other heterocyclic compounds with comparable structural features. Examples include:
- Pyrano[4,3-d]pyrimidines
- Thieno[3,2-d]pyrimidines
- Triazolo[4,3-a]pyrimidines
Uniqueness
The uniqueness of 1-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its intricate structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C26H22Cl2N4O3S2 |
---|---|
Molecular Weight |
573.5g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C26H22Cl2N4O3S2/c1-26(2)11-17-20(12-35-26)37-23-21(17)22(33)31(15-5-7-16(34-3)8-6-15)24-29-30-25(32(23)24)36-13-14-4-9-18(27)19(28)10-14/h4-10H,11-13H2,1-3H3 |
InChI Key |
PZPCGXNZPQPWPC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC(=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC(=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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